Diphenylacetic anhydride
Overview
Description
Diphenylacetic anhydride (DPHAA) is a chemical reagent used in various organic synthesis processes. It is particularly useful in the kinetic resolution of racemic mixtures, where it can help in producing optically active compounds. DPHAA has been demonstrated to be effective in the presence of a chiral acyl-transfer catalyst, such as (R)-benzotetramisole ((R)-BTM), to produce a variety of optically active 2-hydroxyalkanoates and corresponding 2-acyloxyalkanoates with high enantioselectivity .
Synthesis Analysis
The synthesis of diphenylacetic anhydride-related compounds involves several catalytic and enantioselective processes. For instance, Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid substrates has been achieved using monoprotected chiral amino acid ligands, leading to olefinated products with a specific absolute configuration . Additionally, diphenylacetic acid has been used in the generation of chirality within a two-component molecular crystal, demonstrating its role in asymmetric synthesis .
Molecular Structure Analysis
The molecular structure of diphenylacetic acid plays a crucial role in its reactivity and the generation of chirality. In a study, a chiral two-component molecular crystal was formed by self-assembly of acridine and diphenylacetic acid, where the diphenylacetic acid molecule exhibited torsions resembling the blades of a propeller. This structural feature is significant for the stereospecific reactions that follow .
Chemical Reactions Analysis
Diphenylacetic anhydride is involved in various chemical reactions, including kinetic resolution and acylation. It has been used to resolve racemic 2-hydroxyalkanoates effectively, with the addition of pivalic anhydride enhancing the enantioselectivity of the process . Moreover, diphenylacetic acid derivatives have been synthesized and reacted with nucleophilic reagents, such as KI, H2S, and KCN, showcasing its reactivity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of diphenylacetic anhydride are not detailed in the provided papers, its reactivity and role in synthesis suggest that it is a stable and crystalline compound when isolated. It is highly reactive in acylation reactions, which is a key characteristic for its use in organic synthesis . The stability and reactivity of diphenylacetic anhydride make it a valuable reagent in the preparation of optically active compounds and peptides .
Scientific Research Applications
Kinetic Resolution of Racemic 2-hydroxyalkanoates
Diphenylacetic anhydride (DPHAA) is effectively used for the kinetic resolution of racemic 2-hydroxyalkanoates. This process, in combination with a chiral acyl-transfer catalyst, successfully produces optically active 2-hydroxyalkanoates and 2-acyloxyalkanoates. The method demonstrates a broad substrate scope and high efficiency, proving DPHAA's usefulness in chiral induction systems (Nakata, Sekiguchi, & Shiina, 2011).
Promoter System in Chemoselective Glycosylations
Diphenylsulfoxide, in combination with triflic anhydride, serves as a potent thiophilic glycosylation promoter system. This novel thiophilic activator is useful in chemoselective glycosylation, demonstrating its effectiveness in activating disarmed thioglycosides and achieving successful condensations (Codée et al., 2003).
Solid-Phase Peptide Synthesis
Diphenylphosphinic mixed anhydrides are evaluated for use in solid-phase peptide synthesis. These mixed anhydrides have been successfully used for the preparation of peptides, showing efficient acylation and absence of disproportionation or wrong way opening, indicating their potential in peptide synthesis applications (Galpin & Robinson, 1984).
Synthesis of Halogenophenyl Derivatives
The condensation of diphenic anhydride with halogenosubstituted phenylacetic acids leads to the formation of enolacetates and diketones, which have shown potential as anticoagulants in blood clotting agents (Nedev, Stoyanov, Minchev, & Aleksiev, 1992).
Reaction with Nucleophilic Reagents
Diphenic acid anhydride reacts with mercuric oxide in acetic acid to form a compound that is reactive to nucleophilic reagents like KI, H2S, and KCN. This study explores the chemical behavior of diphenic acid anhydride in reaction with various reagents, contributing to the understanding of its reactivity and potential applications (Takahashi, Togashi, Morishita, & Takeda, 1982).
Peptide Synthesis using Phenyl Selenoesters
A method for synthesizing phenyl selenoesters from various anhydrides, including diphenyl diselenide, was developed. This approach is effective for creating Fmoc-amino acid selenoesters, which are chemoselective acylating reagents used in oligopeptide synthesis (Temperini, Piazzolla, Minuti, Curini, & Siciliano, 2017).
Safety And Hazards
Future Directions
The efficient kinetic resolution of a variety of racemic 2-hydroxyarylketone derivatives was developed by asymmetric esterification protocol using diphenylacetic acid, pivalic anhydride, and a catalytic amount of ®-benzotetramisole ( ®-BTM) . This could open up new avenues for the use of Diphenylacetic anhydride in future chemical reactions and processes.
properties
IUPAC Name |
(2,2-diphenylacetyl) 2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMRCMTTYLBDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075127 | |
Record name | Diphenylacetic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylacetic anhydride | |
CAS RN |
1760-46-9 | |
Record name | Diphenylacetic acid anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylacetic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylacetic acid anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenylacetic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLACETIC ACID ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHK49Y6BW0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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